D-Fructose-6-phosphat-Dikaliumsalz

Übersicht

Beschreibung

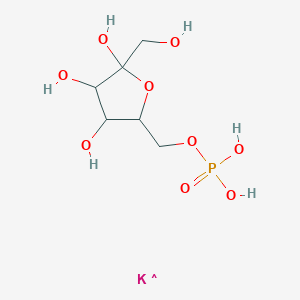

D-Fructose 6-phosphate dipotassium salt: is a chemical compound with the molecular formula C6H11O9PK2 . It is a dipotassium salt form of D-fructose 6-phosphate, which is an important intermediate in the glycolytic pathway. This compound plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism.

Wissenschaftliche Forschungsanwendungen

Enzymerkennung und -charakterisierung

F6P wird verwendet, um verschiedene Enzyme zu identifizieren und zu charakterisieren, die am Kohlenhydratstoffwechsel beteiligt sind. So hilft es beispielsweise bei der Untersuchung der Phosphofructokinase, die eine zentrale Rolle bei der Regulierung der Glykolysegeschwindigkeit spielt .

Glykolysewegforschung

Forscher verwenden F6P, um die Komplexität des Glykolysewegs zu erforschen und zu verstehen, wie Glucose abgebaut wird, um Energie freizusetzen, und wie Zwischenprodukte wie F6P in diesem Prozess verwendet werden .

Studien zu Stoffwechselstörungen

F6P spielt eine wichtige Rolle bei der Erforschung von Stoffwechselstörungen wie Diabetes, bei denen die Regulierung der Glykolyse gestört ist. Es hilft, die biochemische Grundlage dieser Krankheiten zu verstehen .

Arzneimittelforschung

In der Arzneimittelforschung kann F6P verwendet werden, um nach Verbindungen zu suchen, die die Aktivität von Enzymen wie der Glutamin:Fructose-6-phosphat-Amidotransferase modulieren, die mit der Produktion von Glucosamin-6-phosphat verbunden ist, einer Verbindung, die an der Synthese von Glykosaminoglykanen und Proteoglykanen beteiligt ist .

Landwirtschaftliche Forschung

F6P findet Anwendung in der landwirtschaftlichen Forschung, insbesondere bei der Untersuchung des Pflanzenstoffwechsels und der Reaktion von Pflanzen auf Umweltstressoren auf molekularer Ebene .

Synthetische Biologie

In der synthetischen Biologie wird F6P verwendet, um Stoffwechselwege in Bakterien oder Hefe zu konstruieren, um Biokraftstoffe oder Pharmazeutika zu produzieren. Es dient als Baustein für synthetische Pfade .

Ernährungswissenschaftliche Studien

F6P wird in ernährungswissenschaftlichen Studien verwendet, um zu verstehen, wie verschiedene Diäten die Stoffwechselwege im Körper beeinflussen, einschließlich der Verwertung von Kohlenhydraten und der Rolle von Zwischenprodukten wie F6P .

Biotechnologie

Schließlich wird F6P in der Biotechnologie für die Herstellung von High-Fructose-Maissirup (HFCS) verwendet, wobei es ein Zwischenprodukt bei der Umwandlung von Glucose in Fructose ist, wodurch die Süße von Lebensmittelprodukten erhöht wird .

Wirkmechanismus

Target of Action

The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .

Mode of Action

D-Fructose 6-phosphate dipotassium salt interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.

Biochemical Pathways

The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.

Result of Action

The action of D-Fructose 6-phosphate dipotassium salt results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.

Biochemische Analyse

Biochemical Properties

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.

Cellular Effects

The presence of D-Fructose 6-phosphate dipotassium salt in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, D-Fructose 6-phosphate dipotassium salt exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose 6-phosphate dipotassium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Fructose 6-phosphate dipotassium salt can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

D-Fructose 6-phosphate dipotassium salt is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Fructose 6-phosphate dipotassium salt and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Fructose 6-phosphate dipotassium salt can be synthesized through the phosphorylation of D-fructose using potassium phosphate. The reaction typically involves the use of a catalyst such as phosphoglucoisomerase to facilitate the isomerization of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of potassium ions to form the dipotassium salt.

Industrial Production Methods: Industrial production of D-fructose 6-phosphate dipotassium salt involves large-scale fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: D-Fructose 6-phosphate dipotassium salt can undergo oxidation reactions to form various products, including D-gluconate 6-phosphate.

Reduction: It can be reduced to form D-mannitol 6-phosphate.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

**Major Products Form

Eigenschaften

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

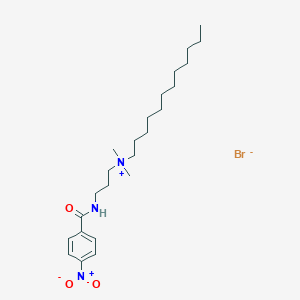

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)